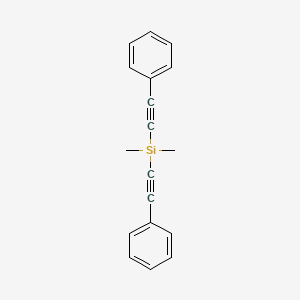
Bis(phenylethynyl)dimethylsilane
Cat. No. B1366817
Key on ui cas rn:
2170-08-3
M. Wt: 260.4 g/mol
InChI Key: LRBLIVYQOCFXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06051319
Procedure details


To 50 ml of tetrahydrofuran (THF) solution containing 6 ml of ethynylbenzene, 33 ml of 1.6N normal-butyl lithium was added dropwise under a nitrogen gas flow at 0° C. After stirring for 1 hour, 33.3 ml of THF solution containing 3 ml of dimethylsilyl chloride was added. After stirring at the room temperature for one night, the deposited solid was filtered and thereafter the obtained reaction solution was concentrated. Water was added to the solution, and then the solution was extracted with diethyl ether. Furthermore, the said diethyl ether layer was washed with water, thereafter dried with magnesium sulfate and concentrated. Then it was recrystallized from hexane, to obtain 5.02 g of bisphenylethynyldimethylsilane.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[CH:2].[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].[CH3:14][SiH:15](Cl)[CH3:16]>O1CCCC1>[C:3]1([C:1]#[C:2][Si:15]([C:9]#[C:10][C:11]2[CH:12]=[CH:4][CH:3]=[CH:1][CH:2]=2)([CH3:16])[CH3:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH](C)Cl
|
|
Name
|
|
|
Quantity
|
33.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise under a nitrogen gas flow at 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at the room temperature for one night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the deposited solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained reaction solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added to the solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
Furthermore, the said diethyl ether layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then it was recrystallized from hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C#C[Si](C)(C)C#CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.02 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
